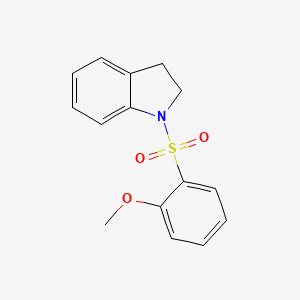
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, also known as MSI-1436, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the phosphatase and tensin homolog (PTEN) tumor suppressor protein, which is frequently mutated or deleted in human cancers. Since then, MSI-1436 has been investigated for its ability to modulate various signaling pathways and cellular processes, including insulin signaling, glucose metabolism, and cell proliferation.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole is complex and involves multiple signaling pathways and cellular processes. One of the main targets of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole is the PTEN tumor suppressor protein, which is a negative regulator of the PI3K/AKT/mTOR signaling pathway. By inhibiting PTEN, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can activate this pathway and promote cell survival, growth, and proliferation. 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can also modulate other signaling pathways, such as the AMPK and MAPK pathways, which are involved in energy metabolism and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole are diverse and depend on the specific cell type and tissue context. In cancer cells, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In adipocytes, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can induce browning of white adipose tissue, increase energy expenditure, and reduce adiposity. In skeletal muscle cells, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can enhance glucose uptake and utilization, improve insulin sensitivity, and protect against insulin resistance and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole in lab experiments include its potent and specific inhibitory activity against PTEN, its ability to modulate multiple signaling pathways and cellular processes, and its potential therapeutic applications in various diseases. However, there are also some limitations to using 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, such as its low solubility and stability in aqueous solutions, its potential toxicity and side effects at high concentrations, and its limited availability and cost.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, including:
1. Development of more potent and selective PTEN inhibitors based on the structure and activity of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole.
2. Investigation of the molecular mechanisms underlying the effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole on energy metabolism and glucose homeostasis, and the potential applications of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole in the treatment of metabolic disorders such as obesity and type 2 diabetes.
3. Evaluation of the efficacy and safety of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole in clinical trials for the treatment of various cancers and metabolic diseases.
4. Exploration of the potential synergistic effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole with other anticancer or antidiabetic drugs, and the development of combination therapies based on 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole.
5. Identification of novel targets and pathways that are modulated by 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, and the elucidation of their roles in cancer and metabolic diseases.
In conclusion, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole is a small molecule drug that has shown promising therapeutic potential in various diseases, through its ability to modulate multiple signaling pathways and cellular processes. Further research is needed to fully understand the molecular mechanisms underlying the effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, and to evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can be synthesized through a multi-step chemical process, starting from commercially available starting materials. The first step involves the preparation of 1-(2-methoxyphenyl)sulfonyl-2-nitroethylene, which is then reduced to 1-(2-methoxyphenyl)sulfonyl-2,3-dihydroindole using a palladium-catalyzed hydrogenation reaction. The final product can be purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. In cancer research, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been shown to inhibit tumor growth and metastasis in various preclinical models, through its ability to activate the PI3K/AKT/mTOR signaling pathway and induce cell cycle arrest and apoptosis. In diabetes research, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been shown to improve glucose tolerance and insulin sensitivity in animal models, through its ability to activate the insulin signaling pathway and enhance glucose uptake and utilization. In obesity research, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been shown to reduce body weight and adiposity in animal models, through its ability to modulate energy metabolism and induce browning of white adipose tissue.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-14-8-4-5-9-15(14)20(17,18)16-11-10-12-6-2-3-7-13(12)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHDDJYOBOJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

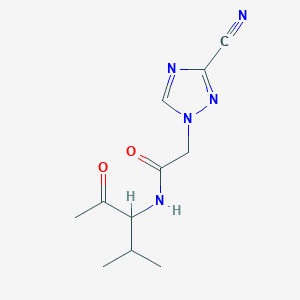
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)
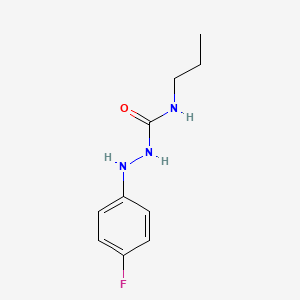

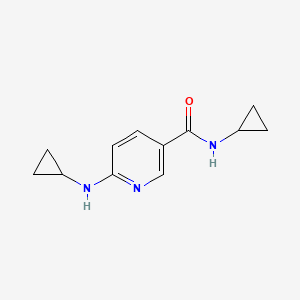
![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
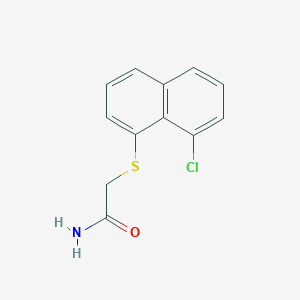
![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
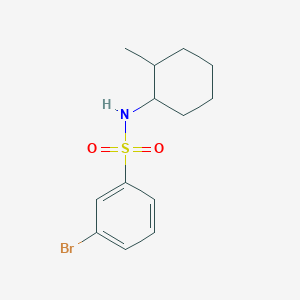
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)